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Introduction
Procymidone, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a

systemic dicarboximide fungicide used extensively in agriculture to control a range of fungal

diseases on fruits, vegetables, and ornamental plants.[1][2][3] Its mode of action involves the

inhibition of fungal spore germination and mycelial growth.[1][2] While effective as a fungicide,

procymidone has garnered significant toxicological interest due to its activity as an endocrine

disruptor, specifically as an antagonist to the androgen receptor.[1][3][4] This profile presents a

comprehensive overview of the toxicology of procymidone and its metabolites, focusing on its

absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and

specific organ system effects, supported by quantitative data and experimental methodologies.

Toxicokinetics and Metabolism
The biological effects of procymidone are intrinsically linked to its pharmacokinetic profile,

which exhibits notable species-specific differences.

Absorption, Distribution, and Excretion
Following oral administration in rats, procymidone is readily absorbed.[5] Maximum plasma

concentrations are typically reached within 2 to 8 hours. The compound distributes to various

tissues, including the liver, kidneys, and testes.[5] Elimination is relatively rapid, with over 90%
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of an administered dose being excreted within 48 hours, primarily via urine (approximately

85%) and to a lesser extent, feces (about 8%).[5]

Biotransformation
The metabolism of procymidone is a critical determinant of its toxicity, particularly its

developmental effects. The primary metabolic transformations involve hydroxylation and

subsequent oxidation or conjugation.[6][7]

The main metabolic steps are:

Hydroxylation: Procymidone is first hydroxylated on one of the methyl groups to form

procymidone-CH2OH (hydroxylated-PCM).[6][7] This metabolite retains anti-androgenic

activity.[6]

Oxidation: The hydroxylated metabolite can be further oxidized to a carboxylic acid

derivative, procymidone-COOH (carboxylated-PCM).[7]

Conjugation: Alternatively, hydroxylated-PCM can undergo glucuronidation to form a

glucuronide conjugate.[7][8]

The primary metabolites, including the hydroxylated and carboxylated forms, are more

hydrophilic and are readily excreted.[8] A minor metabolite is 3,5-dichloroaniline, which is also

an impurity in technical-grade procymidone.[1][5][9]
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Species-Specific Differences
Crucial species differences exist in the metabolic fate of procymidone, which explains the

varying susceptibility to its developmental toxicity. In rats, a significant portion of the

hydroxylated metabolite is excreted into the bile, leading to enterohepatic recirculation and

sustained high plasma concentrations of this anti-androgenic metabolite.[8][10] In contrast,

rabbits, monkeys, and humans primarily excrete the glucuronide conjugate of the hydroxylated

metabolite directly into the urine.[6][8][11] This results in much lower systemic exposure to the

active anti-androgenic metabolite, explaining the lack of developmental abnormalities observed

in these species.[6][10][11]

Mechanism of Action
Fungicidal Action
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Procymidone's fungicidal activity stems from its ability to inhibit the synthesis of triglycerides

within fungal cells, which are essential for cell membrane integrity.[12] This disruption impairs

hyphal growth and prevents spore germination, effectively controlling fungal proliferation.[2][12]

Another proposed mechanism is the disruption of osmotic signal transduction pathways by

affecting MAP kinase and histidine kinase.[1]

Toxicological Mechanism (Endocrine Disruption)
In mammals, the primary mechanism of procymidone's toxicity is its action as an androgen

receptor (AR) antagonist.[1][3][13] Procymidone and its hydroxylated metabolite competitively

bind to the AR, preventing endogenous androgens like testosterone from binding and activating

the receptor.[1][4][13] This blockade disrupts normal androgen-dependent signaling, which is

critical for the development and function of male reproductive tissues.

This anti-androgenic activity leads to a cascade of effects on the hypothalamic-pituitary-

gonadal (HPG) axis. By blocking androgen feedback at the hypothalamus and pituitary gland,

procymidone causes a compensatory increase in the secretion of Luteinizing Hormone (LH).

[13][14] Chronic elevation of LH leads to hyperplasia of testicular Leydig cells and, in long-term

studies in rats, an increased incidence of testicular interstitial cell tumors.[10][13]
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Acute Toxicity
Procymidone exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] It is not a

skin irritant but is considered a slight eye irritant.[1]

Table 1: Acute Toxicity of Procymidone

Species Route LD50 / LC50 Reference

Rat (M&F) Oral
>10,000 mg/kg bw
(50% WP)

[5]

Mouse (M&F) Oral
>10,000 mg/kg bw

(50% WP)
[5]

Mouse (M) Intraperitoneal
1750 mg/kg bw (50%

WP)
[5]

Mouse (F) Intraperitoneal
1650 mg/kg bw (50%

WP)
[5]

| Rat | Inhalation | Harmful if inhaled (GHS classification) |[15] |

WP: Wettable Powder

Subchronic and Chronic Toxicity
In subchronic and chronic toxicity studies in rats, mice, and dogs, the primary target organs are

the liver and testes.[5][10] Observed effects include increased liver weight and hepatocellular

hypertrophy.[5][10] In rats, long-term exposure leads to interstitial cell hyperplasia in the testes.

[10]

Carcinogenicity
Procymidone has been classified as a probable human carcinogen by the US EPA.[15][16]

Carcinogenicity studies have shown an increased incidence of testicular interstitial cell tumors

in male rats and hepatocellular adenomas and hepatoblastomas in male mice.[10][16] The

mechanism for the development of testicular tumors is considered non-genotoxic and related to
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the sustained hormonal disruption (increased LH) from its anti-androgenic activity.[10][13] This

allows for the establishment of a threshold dose.[10]

Genotoxicity
Procymidone has been tested in a variety of in vitro and in vivo genotoxicity assays. The

consensus from regulatory bodies is that procymidone is not genotoxic.[10]

Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of procymidone is the most sensitive and well-

characterized aspect of its toxicological profile. Due to its anti-androgenic mechanism,

exposure during critical windows of gestation in rats leads to abnormalities in male offspring.

[10][16]

Key findings include:

Reduced anogenital distance[16]

Hypospadias (abnormal urethral opening)[10]

Undescended testes[16]

Decreased male fertility[10][16]

These effects are observed at doses that do not cause maternal toxicity, indicating increased

susceptibility of the developing fetus.[16] The developmental No-Observed-Adverse-Effect-

Level (NOAEL) of 3.5 mg/kg/day in rats, based on reduced anogenital distance, is the most

sensitive endpoint in the entire toxicological database for procymidone.[10][16] As noted

previously, these developmental effects are specific to rats and are not observed in rabbits or

monkeys due to metabolic differences.[6][10]

Neurotoxicity
Acute neurotoxicity studies in rats have indicated treatment-related effects on neurofunction at

doses of 200 mg/kg bw, though these were not associated with neurostructural changes.[1] A

NOAEL for acute neurotoxicity was established at 30 mg/kg bw/day.[1] Studies in zebrafish

larvae also suggest that procymidone can affect the nervous system.[17]
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Toxicity of Metabolites and Impurities
Hydroxylated-Procymidone (Procymidone-CH2OH): This major metabolite is also an anti-

androgen, though its potency relative to the parent compound is not fully elucidated.[6] Its

sustained high concentration in rat plasma is considered the key factor for the observed

developmental toxicity in that species.[6][8]

3,5-Dichloroaniline (3,5-DCA): This compound is a metabolite and a potential impurity in

technical procymidone.[1][9] It is more acutely toxic than the parent compound.[9] Key

toxicological effects of 3,5-DCA include methemoglobinemia at low doses, with effects on the

spleen and bone marrow at higher doses.[1] A NOAEL of 1 mg/kg bw/day has been

established for 3,5-DCA.[1] Regulatory limits, such as a maximum of 1 g/kg in technical

procymidone, are considered protective.[1]

Health-Based Guidance Values
Based on the comprehensive toxicological database, regulatory agencies have established

health-based guidance values to ensure human safety.

Table 2: Key NOAELs and LOAELs for Procymidone
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Study Type Species Effect
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Reference

Developme
ntal Toxicity

Rat

Reduced
anogenital
distance in
males

3.5 12.5 [10][16]

Maternal

Toxicity
Rat - 12.5 - [16]

Chronic/Carci

nogenicity
Rat

Testicular

interstitial cell

tumors

4.6 - [16]

Chronic/Carci

nogenicity
Mouse Liver tumors 14.3 42.9 [16]

Acute

Neurotoxicity
Rat

Neurofunctio

nal effects
30 200 [1]

| 2-Generation Reproduction | Rat | No specific reproductive effects | 13 | - |[18] |

Table 3: Health-Based Guidance Values
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Value Agency/Body
Value (mg/kg
bw/day)

Basis Reference

Acceptable
Daily Intake
(ADI)

FSCJ 0.035

Based on 3.5
mg/kg/day
NOAEL from
rat
developmental
study with a
100-fold safety
factor.

[10]

Acceptable Daily

Intake (ADI)
APVMA (revised) 0.05

Based on

reconsideration

of species

sensitivity to anti-

androgenic

effects.

[1]

| Acute Reference Dose (aRfD) | US EPA | 0.035 | Based on 3.5 mg/kg/day NOAEL from rat

developmental study. |[15][16] |

FSCJ: Food Safety Commission of Japan; APVMA: Australian Pesticides and Veterinary

Medicines Authority; US EPA: United States Environmental Protection Agency.

Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of toxicological

findings. The following are generalized protocols for key studies used in the risk assessment of

procymidone.

Two-Generation Reproductive Toxicity Study (Rat)
Objective: To assess the effects of procymidone on reproductive function, including fertility,

gestation, and lactation, across two generations.

Methodology:
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Parental (F0) Generation: Young adult male and female rats (e.g., Sprague-Dawley) are

randomly assigned to control and treatment groups and are administered procymidone
daily in their diet at various concentrations (e.g., 0, 40, 200, 1000 ppm).[18]

Mating: After a pre-mating exposure period (e.g., 10 weeks), F0 animals are mated to

produce the F1 generation.

F1 Generation: F1 pups are evaluated for viability, growth, and development. After

weaning, selected F1 animals are continued on the same diet and subsequently mated to

produce the F2 generation.

Endpoints: Key endpoints include fertility indices, number of pups, pup survival, body

weights, anogenital distance, age of sexual maturation, and histopathological examination

of reproductive organs in F0 and F1 adults.

Analysis: Data are analyzed to determine a NOAEL for parental, reproductive, and

offspring toxicity.

Developmental Toxicity Study (Rat/Rabbit)
Objective: To evaluate the potential of procymidone to cause adverse effects on the

developing embryo and fetus following exposure to the pregnant dam.

Methodology:

Animal Dosing: Time-mated pregnant female rats or rabbits are administered

procymidone by gavage daily during the period of major organogenesis (e.g., gestation

days 6 through 19 for rats).[16] Doses might range from 0 to 500 mg/kg/day.[16]

Maternal Observation: Dams are observed daily for clinical signs of toxicity, and body

weight and food consumption are recorded.

Fetal Examination: Shortly before natural delivery (e.g., gestation day 20), dams are

euthanized. The uterus is examined for the number of implantations, resorptions, and

live/dead fetuses.
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Endpoints: Fetuses are weighed and examined for external, visceral, and skeletal

malformations and variations.

Analysis: The incidence of abnormalities is compared between control and treated groups

to establish a NOAEL and LOAEL for both maternal and developmental toxicity.

Click to download full resolution via product page

Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of procymidone by its ability to induce reverse

mutations in indicator strains of Salmonella typhimurium.

Methodology:

Strains: Several histidine-dependent strains of S. typhimurium (e.g., TA98, TA100,

TA1535, TA1537) are used, which can detect different types of mutations (e.g., frameshift,

base-pair substitution).

Metabolic Activation: The test is conducted both with and without an exogenous metabolic

activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

Exposure: Bacteria are exposed to various concentrations of procymidone on a minimal

agar plate lacking histidine.

Incubation: Plates are incubated for 48-72 hours.

Endpoint: The number of revertant colonies (colonies that have mutated back to being

able to synthesize their own histidine) is counted. A substance is considered mutagenic if it

causes a dose-dependent, reproducible increase in the number of revertant colonies

compared to the negative control.
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[https://www.benchchem.com/product/b1679156#toxicological-profile-of-procymidone-and-
its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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